N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-6-3-4-7-17(14)20(26)23-18-12-16(9-8-15(18)2)19-13-25-11-5-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMFJHWIIZJFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2) inhibitors.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain. The compound may also interact with other molecular pathways, contributing to its anticancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo[1,2-a]pyridine Derivatives
- Example : Zolpidem (imidazo[1,2-a]pyridine core).
- Biological Impact : Imidazo[1,2-a]pyridines are well-documented for sedative effects, while pyrimidine analogs may exhibit improved pharmacokinetic profiles due to enhanced solubility .
Benzimidazole Derivatives
- Example : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (e.g., compounds 3a-3b).
- Key Difference : Benzimidazole lacks the fused pyrimidine ring, reducing planarity and π-stacking interactions.
- Synthesis : Requires multi-step protocols (e.g., hydrazide condensation with aldehydes), contrasting with the one-pot methods for imidazo[1,2-a]pyrimidines .
Substituent Modifications
Imidazo[1,2-c]thieno[2,3-e][1,2,3]triazine Derivatives
- Example: 7-(4,5-Dihydro-1H-2-imidazolyl)-8-phenylaminoimidazo[1,2-c]-thieno[2,3-e][1,2,3]triazine (compound 18).
IMP-2-One Derivatives
Activity Profiles
Structural and Functional Insights
- Steric Effects : The 2-methylphenyl group in the benzamide moiety may hinder metabolic degradation, enhancing bioavailability relative to unsubstituted analogs .
Biological Activity
N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16N4O
- Molecular Weight : 284.32 g/mol
Anticancer Properties
Recent studies have demonstrated that imidazopyrimidine derivatives exhibit potent anticancer activities. Specifically, the compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in a comparative study, it was found to have an IC50 value of 200 nM against A549 lung cancer cells, indicating significant potency compared to standard chemotherapeutics.
The mechanism by which this compound exerts its effects involves the inhibition of specific kinases involved in cancer cell signaling pathways. Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of the BCR-ABL1 kinase, which is crucial for the proliferation of certain leukemic cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of imidazopyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of methyl groups on the benzamide moiety enhances lipophilicity and cellular uptake.
- Heterocyclic Influence : The imidazo[1,2-a]pyrimidine ring system contributes significantly to the compound's bioactivity due to its ability to form hydrogen bonds with target proteins.
| Substituent | Effect on Activity |
|---|---|
| Methyl (on benzamide) | Increases potency |
| Imidazo ring | Essential for binding affinity |
Study 1: Anticancer Efficacy
In a study published in Drug Target Insights, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable efficacy against breast and lung cancer models .
Study 2: Kinase Inhibition
A separate investigation focused on the compound's ability to inhibit RET kinase activity. The results showed that at concentrations as low as 50 nM, significant inhibition was observed, suggesting potential applications in targeted cancer therapies .
Q & A
Basic: What are the optimal synthetic routes for N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-2-methylbenzamide, and how can purity be validated?
Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic coupling. A common approach involves:
- Step 1: Suzuki-Miyaura cross-coupling to attach the imidazo[1,2-a]pyrimidine core to a halogenated 2-methylphenyl intermediate .
- Step 2: Amidation with 2-methylbenzoyl chloride under anhydrous conditions.
- Purity Validation: Use reversed-phase HPLC (≥95% purity) and LC-MS to confirm molecular weight. Structural confirmation requires -/-NMR and FT-IR spectroscopy to verify amide bond formation and aromatic substituents .
Basic: What analytical techniques are critical for characterizing its structural and electronic properties?
Methodological Answer:
- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the benzamide and imidazopyrimidine moieties, which influence binding interactions .
- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystalline forms .
- DFT Calculations: Predict electronic properties (HOMO-LUMO gaps) to correlate with reactivity or biological activity .
Advanced: How does this compound exert anticancer activity, and what mechanistic assays are recommended?
Methodological Answer:
Evidence suggests dual mechanisms:
- TNF-α Stimulation: Enhances immune response against cancer cells via TNF receptor activation (patent data) .
- Kinase Inhibition: Likely targets tyrosine kinases (e.g., VEGFR) due to structural similarity to imidazopyridine-based inhibitors .
Assays:- In Vitro: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Mechanistic: Western blotting for TNF-α/NF-κB pathway markers or kinase inhibition profiling .
Advanced: How do substituents on the benzamide and imidazopyrimidine groups affect bioactivity?
Methodological Answer:
- Benzamide Modifications: Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability but may reduce solubility. Methyl groups improve lipophilicity for membrane penetration .
- Imidazopyrimidine Core: Bulky substituents at position 2 (e.g., pyridinyl) increase steric hindrance, altering target selectivity .
Methods:
Advanced: How can conflicting reports about antimicrobial vs. anticancer activity be resolved?
Methodological Answer:
- Dose-Dependent Effects: Low concentrations may inhibit microbial growth, while higher doses trigger apoptosis in cancer cells .
- Target Specificity: Perform competitive binding assays to distinguish between microbial enzyme inhibition (e.g., DNA gyrase) and human TNF-α activation .
- Structural Analysis: Compare crystal structures of the compound bound to bacterial vs. human targets .
Advanced: What pharmacokinetic challenges are associated with this compound, and how can they be addressed?
Methodological Answer:
- Challenges: Low aqueous solubility (logP ~3.5) and rapid hepatic metabolism via CYP3A4 .
- Solutions:
- Prodrug Design: Introduce phosphate esters to improve solubility.
- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for sustained release.
- Metabolic Studies: Use LC-MS/MS to identify major metabolites in microsomal assays .
Advanced: What role do crystalline forms play in optimizing its therapeutic efficacy?
Methodological Answer:
- Polymorph Impact: Different crystalline forms (e.g., Form I vs. Form II) alter solubility and bioavailability. For example, a patent highlights a stable monoclinic form with enhanced dissolution rates .
- Characterization: Use DSC (melting point analysis) and PXRD to identify polymorphs.
- In Vivo Correlation: Compare pharmacokinetic profiles (C, AUC) of polymorphs in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
